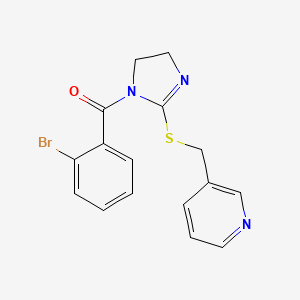
(2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H14BrN3OS and its molecular weight is 376.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Material Applications
- A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights their potential in creating low-cost emitters with large Stokes' shift, which are of interest for material science applications, especially in luminescent materials. These compounds, characterized by their remarkable Stokes' shift range and tunable quantum yields, demonstrate the relevance of such chemical structures in developing advanced optical materials (Volpi et al., 2017).
Coordination Chemistry and Supramolecular Interactions
- Research on mercury(II) complexes with tripyridylimidazole chelating ligands reveals the importance of supramolecular interactions in determining coordination geometry. This study provides insights into how similar compounds can serve as ligands in complex coordination structures, influencing the geometry and potentially the function of the resulting complexes (Campos-Gaxiola et al., 2008).
Antimicrobial Applications
- A solvent-free microwave-assisted synthesis of phenyl methanones bearing the pyrazolyl and benzofuran moieties showed promising antibacterial and antifungal activities. This methodology and the resulting biological activities suggest that similar compounds could be explored for their antimicrobial potential, highlighting the importance of such chemical structures in medicinal chemistry research (Ashok et al., 2017).
Synthetic Methodologies
- The development of efficient synthetic routes for complex molecules is a crucial aspect of chemical research. Studies on the one-pot synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones demonstrate innovative approaches to constructing such molecules, which could be applicable to the synthesis of related compounds (Baig et al., 2017).
Antioxidant and Antimicrobial Screening
- Research into thiazolo[3,2-c]pyrimidine derivatives showcases the potential of such compounds for antimicrobial and antioxidant applications. The study's findings on the biological activities of these compounds underline the significance of exploring similar chemical structures for therapeutic uses (Litvinchuk et al., 2021).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFEAZCKANXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)
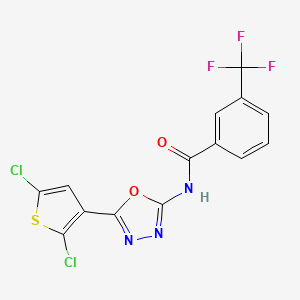
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2669013.png)
![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)
![3-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2669017.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)
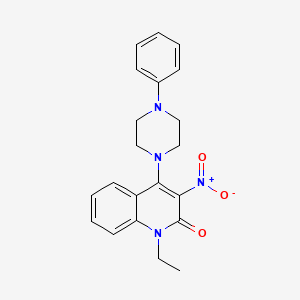
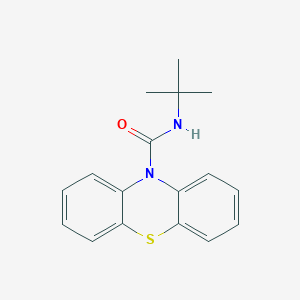
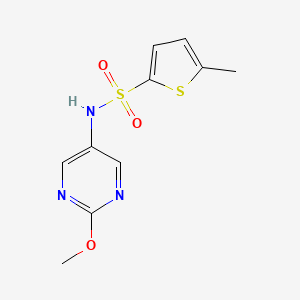

![5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2669027.png)


